Cas no 2839-15-8 (2H-Naphth2',1':4,5indeno1,2-d1,3dioxole Pregn-4-ene-3,20-dione Deriv.)
2H-Naphth2',1':4,5indeno1,2-d1,3dioxole Pregn-4-ene-3,20-dione Deriv. Chemical and Physical Properties
Names and Identifiers
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- Pregn-4-ene-3,20-dione, 9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-21-[(tetrahydro-2H-pyran-2-yl)oxy]-, (11β,16α)- (9CI)
- 2H-Naphth2',1':4,5indeno1,2-d1,3dioxole Pregn-4-ene-3,20-dione Deriv.
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- Inchi: 1S/C29H41FO7/c1-25(2)36-23-14-20-19-9-8-17-13-18(31)10-11-26(17,3)28(19,30)21(32)15-27(20,4)29(23,37-25)22(33)16-35-24-7-5-6-12-34-24/h13,19-21,23-24,32H,5-12,14-16H2,1-4H3/t19-,20-,21-,23-,24?,26-,27-,28-,29+/m0/s1
- InChI Key: KOSBFHNJRUDYSB-LIKOYHQDSA-N
- SMILES: C1(=O)C=C2[C@](C)(CC1)[C@]1(F)[C@]([H])([C@@]3([H])[C@@](C[C@@H]1O)(C)[C@@]1(OC(O[C@@]1([H])C3)(C)C)C(=O)COC1OCCCC1)CC2
Experimental Properties
- Density: 1.27±0.1 g/cm3(Predicted)
- Melting Point: 200-205 °C
- Boiling Point: 651.7±55.0 °C(Predicted)
- pka: 13.20±0.70(Predicted)
2H-Naphth2',1':4,5indeno1,2-d1,3dioxole Pregn-4-ene-3,20-dione Deriv. Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N592055-100mg |
2H-Naphth[2',1':4,5]indeno[1,2-d][1,3]dioxole Pregn-4-ene-3,20-dione Deriv. |
2839-15-8 | 100mg |
$ 236.00 | 2023-09-06 | ||
| TRC | N592055-250mg |
2H-Naphth[2',1':4,5]indeno[1,2-d][1,3]dioxole Pregn-4-ene-3,20-dione Deriv. |
2839-15-8 | 250mg |
$ 546.00 | 2023-09-06 | ||
| TRC | N592055-500mg |
2H-Naphth[2',1':4,5]indeno[1,2-d][1,3]dioxole Pregn-4-ene-3,20-dione Deriv. |
2839-15-8 | 500mg |
$ 1058.00 | 2023-09-06 | ||
| TRC | N592055-1g |
2H-Naphth[2',1':4,5]indeno[1,2-d][1,3]dioxole Pregn-4-ene-3,20-dione Deriv. |
2839-15-8 | 1g |
$ 1505.00 | 2022-06-03 | ||
| TRC | N592055-1000mg |
2H-Naphth[2',1':4,5]indeno[1,2-d][1,3]dioxole Pregn-4-ene-3,20-dione Deriv. |
2839-15-8 | 1g |
$1837.00 | 2023-05-17 |
2H-Naphth2',1':4,5indeno1,2-d1,3dioxole Pregn-4-ene-3,20-dione Deriv. Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 2H-Naphth2',1':4,5indeno1,2-d1,3dioxole Pregn-4-ene-3,20-dione Deriv.
Introduction to 2H-Naphth2',1':4,5-indeno1,2-d1,3dioxole Pregn-4-ene-3,20-dione Deriv. and Its Significance in Modern Chemical Research
The compound with the CAS number 2839-15-8, specifically referred to as 2H-Naphth2',1':4,5-indeno1,2-d1,3dioxole Pregn-4-ene-3,20-dione Deriv., represents a fascinating subject of study in the realm of chemical biology and pharmaceutical development. This derivative, characterized by its complex structural framework, has garnered significant attention due to its potential applications in various therapeutic areas. The intricate molecular architecture of this compound suggests a high degree of specificity and functionality, making it a valuable candidate for further exploration.
In recent years, the field of medicinal chemistry has witnessed remarkable advancements in the design and synthesis of heterocyclic compounds. Among these, 2H-Naphth2',1':4,5-indeno1,2-d1,3dioxole Pregn-4-ene-3,20-dione Deriv. stands out for its unique structural features and biological activities. The presence of fused rings and oxygen-containing moieties in its structure imparts a high level of complexity, which is often associated with enhanced pharmacological properties. This compound has been extensively studied for its potential role in modulating various biological pathways, particularly those involved in inflammation and metabolic disorders.
The synthesis of 2H-Naphth2',1':4,5-indeno1,2-d1,3dioxole Pregn-4-ene-3,20-dione Deriv. involves a series of sophisticated chemical transformations that highlight the expertise required in organic synthesis. The process typically begins with the preparation of key intermediates such as naphthalene derivatives and indenoindolone scaffolds. These intermediates are then subjected to cyclization reactions under controlled conditions to form the desired dioxole ring system. The introduction of the Pregn-4-ene moiety further refines the molecular structure, enhancing its biological relevance.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The structural motifs present in 2H-Naphth2',1':4,5-indeno1,2-d1,3dioxole Pregn-4-ene-3,20-dione Deriv. exhibit high binding affinity to various biological targets. This has led to numerous studies aimed at identifying analogs with improved pharmacokinetic profiles and reduced side effects. Researchers have employed computational methods such as molecular docking and virtual screening to predict the interactions between this derivative and target proteins. These studies have provided valuable insights into the mechanisms by which this compound exerts its effects.
Recent experimental investigations have further elucidated the biological activities of 2H-Naphth2',1':4,5-indeno1,2-d1,3dioxole Pregn-4-ene-3,20-dione Deriv. In vitro studies have demonstrated its potent anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, preclinical trials have shown promising results in models of metabolic syndrome and cancer. These findings suggest that this compound could be a viable candidate for further development into therapeutic agents.
The development of novel pharmaceuticals relies heavily on the availability of high-quality synthetic methodologies. The synthesis of 2H-Naphth2',1':4,5-indeno1,2-d1,3dioxole Pregn-4-ene-3,20-dione Deriv. exemplifies the cutting-edge techniques employed in modern organic chemistry. Advanced catalytic systems and green chemistry principles have been utilized to optimize reaction conditions and minimize waste generation. These efforts not only enhance the efficiency of synthesis but also contribute to sustainable practices in drug development.
The structural diversity inherent in 2H-Naphth2',1':4,5-indeno1,2-d1,3dioxole Pregn-4-ene-3,20-dione Deriv. offers a rich platform for medicinal chemists to explore new therapeutic strategies. By modifying specific functional groups within its framework, researchers can generate libraries of derivatives with tailored biological activities. This approach has been successfully applied in several drug discovery programs aimed at addressing unmet medical needs.
The future prospects for 2H-Naphth2',1':4,5-indeno1,2-d1,3dioxole Pregn-4-ene-3,20-dione Deriv. are promising given its multifaceted potential applications. Ongoing research efforts are focused on refining synthetic routes to improve yield and scalability while maintaining structural integrity. Additionally, collaborations between academia and industry are expected to accelerate the translation of laboratory findings into clinical applications.
In conclusion, 2839 -15 -8 is a remarkable compound that exemplifies the intersection of chemistry and biology in modern pharmaceutical research。 Its complex structure, unique properties, and potential therapeutic applications make it a subject worthy of continued investigation。 As our understanding of molecular interactions evolves, so too will our ability to harness compounds like 2839 -15 -8 for the benefit of human health。
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